11H-Benzo(a)carbazole, 5,5'-(phenylmethylene)bis(11-ethyl-
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Overview
Description
11H-Benzo(a)carbazole, 5,5’-(phenylmethylene)bis(11-ethyl-) is a complex organic compound with a unique structure that includes multiple aromatic rings and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11H-Benzo(a)carbazole, 5,5’-(phenylmethylene)bis(11-ethyl-) involves multiple steps, typically starting with the formation of the benzo[a]carbazole core. This can be achieved through cyclization reactions involving appropriate precursors. The phenylmethylene and ethyl groups are then introduced through subsequent reactions, such as Friedel-Crafts alkylation or other substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
11H-Benzo(a)carbazole, 5,5’-(phenylmethylene)bis(11-ethyl-) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
11H-Benzo(a)carbazole, 5,5’-(phenylmethylene)bis(11-ethyl-) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 11H-Benzo(a)carbazole, 5,5’-(phenylmethylene)bis(11-ethyl-) involves its interaction with specific molecular targets and pathways. This compound can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Benzo[a]carbazole
- 1,2-Benzcarbazole
- 1,2-Benzocarbazole
- 11-Azachrysofluorene
Uniqueness
11H-Benzo(a)carbazole, 5,5’-(phenylmethylene)bis(11-ethyl-) is unique due to its specific structure, which includes multiple aromatic rings and nitrogen atoms. This structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may offer enhanced stability, reactivity, or biological activity .
Properties
CAS No. |
82926-35-0 |
---|---|
Molecular Formula |
C43H34N2 |
Molecular Weight |
578.7 g/mol |
IUPAC Name |
11-ethyl-5-[(11-ethylbenzo[a]carbazol-5-yl)-phenylmethyl]benzo[a]carbazole |
InChI |
InChI=1S/C43H34N2/c1-3-44-39-24-14-12-20-31(39)37-26-35(29-18-8-10-22-33(29)42(37)44)41(28-16-6-5-7-17-28)36-27-38-32-21-13-15-25-40(32)45(4-2)43(38)34-23-11-9-19-30(34)36/h5-27,41H,3-4H2,1-2H3 |
InChI Key |
NAYABQYUYAOVNR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2C3=C1C4=CC=CC=C4C(=C3)C(C5=CC=CC=C5)C6=CC7=C(C8=CC=CC=C86)N(C9=CC=CC=C97)CC |
Origin of Product |
United States |
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